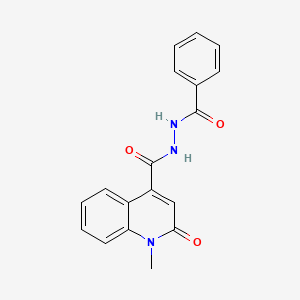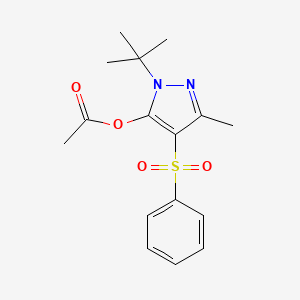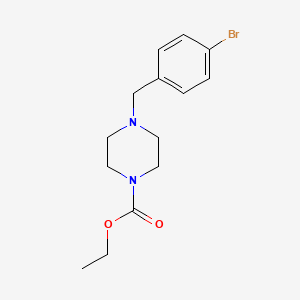
N'-benzoyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide, commonly known as BMDQ, is a synthetic compound with potential applications in various fields of scientific research. BMDQ belongs to the class of quinoline derivatives and has been extensively studied for its diverse biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of BMDQ is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. BMDQ has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and topoisomerase II, an enzyme involved in DNA transcription. It has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism.
Biochemical and Physiological Effects:
BMDQ has been found to exhibit diverse biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cellular processes. BMDQ has also been shown to reduce the levels of reactive oxygen species and to increase the levels of antioxidant enzymes. The compound has been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMDQ has several advantages as a research tool. It is a synthetic compound with a well-defined chemical structure, which makes it easy to study its biological effects. BMDQ is also stable and can be easily stored for long periods of time. However, the compound has some limitations. BMDQ is not water-soluble and requires the use of organic solvents for its preparation and use in experiments. The compound is also relatively expensive and requires careful optimization of reaction conditions for its synthesis.
Direcciones Futuras
BMDQ has potential applications in various fields of scientific research. Further studies are needed to fully understand the mechanism of action of BMDQ and to identify its molecular targets. The compound has potential applications as an antimicrobial and anticancer agent. Future studies could focus on developing BMDQ derivatives with improved biological activity and reduced toxicity. The compound could also be used as a lead compound for the development of new drugs with diverse pharmacological properties.
Métodos De Síntesis
The synthesis of BMDQ involves the condensation of 2-hydroxy-1,4-naphthoquinone with hydrazine hydrate in the presence of benzoyl chloride. The resulting product is then subjected to acetylation and cyclization to obtain BMDQ. The overall synthesis process is complex and requires careful optimization of reaction conditions to obtain high yields of pure BMDQ.
Aplicaciones Científicas De Investigación
BMDQ has been extensively studied for its diverse biological and pharmacological properties. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. BMDQ has also been shown to possess antitumor, anti-inflammatory, and antioxidant properties. The compound has been used in various studies to investigate the mechanism of action of other drugs and to develop new drug leads.
Propiedades
IUPAC Name |
N'-benzoyl-1-methyl-2-oxoquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-15-10-6-5-9-13(15)14(11-16(21)22)18(24)20-19-17(23)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVERNAGHYRYCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzoyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)
![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)

![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)

![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
![5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde](/img/structure/B5754348.png)

![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)

![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5754407.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)